molecular formula C9H12O3 B6167777 methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate CAS No. 78073-67-3

methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate

Cat. No. B6167777
CAS RN: 78073-67-3
M. Wt: 168.2
InChI Key:
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Description

Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate, also known as MOMC, is a cyclic ester of methyl alcohol and methyl carboxylic acid. It is a colorless liquid with a faint odor. MOMC has a wide range of applications in the scientific and industrial fields, including organic synthesis, pharmaceuticals, and biochemistry. It is also used as an intermediate in the production of other compounds, such as polymers and surfactants.

Scientific Research Applications

Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate is used in a variety of scientific research applications. It is commonly used in organic synthesis to produce a variety of other compounds. It is also used as an intermediate in the synthesis of polymers and surfactants. In addition, methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate is used in pharmaceutical research, as it is a useful starting material for the synthesis of various drugs. It is also used in the study of biochemical and physiological processes, as it can be used to study the effects of various compounds on the body.

Mechanism of Action

Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate has several mechanisms of action. It is known to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. It is also known to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids. In addition, methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate is known to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate is known to have numerous biochemical and physiological effects. It is known to inhibit the production of prostaglandins, which are hormones that play a role in inflammation and pain. It is also known to inhibit the production of leukotrienes, which are hormones that play a role in allergic reactions. In addition, methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate is known to inhibit the breakdown of phospholipids, which are important components of cell membranes.

Advantages and Limitations for Lab Experiments

Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it requires only two steps. In addition, it is relatively inexpensive and readily available. However, there are some limitations to using methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate in lab experiments. For example, it is not very stable, so it must be stored and handled carefully. In addition, it is not very soluble in water, so it must be used in an organic solvent.

Future Directions

Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate has numerous potential future directions. One potential application is in the development of new drugs. It could be used as a starting material for the synthesis of various drugs, such as anti-inflammatory drugs and antibiotics. In addition, it could be used in the development of new polymers and surfactants. It could also be used in the study of biochemical and physiological processes, as it could be used to study the effects of various compounds on the body. Finally, it could be used in the development of new methods for organic synthesis.

Synthesis Methods

Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate is synthesized through a two-step process. The first step involves the reaction of methyl alcohol and methyl carboxylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction yields methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate and water. The second step involves the dehydration of the reaction product using an aqueous solution of sodium hydroxide. This yields the desired product, methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate involves the condensation of 2-methylcyclohexanone with ethyl acetoacetate, followed by decarboxylation and esterification.", "Starting Materials": [ "2-methylcyclohexanone", "ethyl acetoacetate", "sodium ethoxide", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-methylcyclohexanone and ethyl acetoacetate in methanol.", "Step 2: Add sodium ethoxide to the mixture and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid to obtain the crude product.", "Step 4: Purify the crude product by recrystallization or column chromatography to obtain the final product, methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate." ] }

CAS RN

78073-67-3

Product Name

methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate

Molecular Formula

C9H12O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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